molecular formula C8H10ClNS B2591321 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole CAS No. 1564770-85-9

2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole

Cat. No.: B2591321
CAS No.: 1564770-85-9
M. Wt: 187.69
InChI Key: KTMJZKGSDJOGNG-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole ( 1564770-85-9) is a synthetic organic compound with the molecular formula C8H10ClNS and a molecular weight of 187.69 g/mol . This molecule features a thiazole ring, a privileged structure in medicinal chemistry, which is substituted with a methyl group at the 4-position and a 2-(chloromethyl)cyclopropyl group at the 2-position . The presence of the reactive chloromethyl group makes this compound a valuable versatile building block in organic synthesis, particularly for the construction of more complex molecules. While specific published research on this exact molecule is limited, its structure suggests potential as a key intermediate in pharmaceutical and agrochemical research. Thiazole derivatives and cyclopropane-containing compounds are widely studied for their diverse biological activities. The chloromethyl moiety serves as an excellent handle for further functionalization, allowing researchers to create amide, amine, or ether derivatives through nucleophilic substitution reactions. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c1-5-4-11-8(10-5)7-2-6(7)3-9/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJZKGSDJOGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CC2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole typically involves the reaction of cyclopropyl derivatives with thiazole precursors. One common method includes the reaction of 2-(chloromethyl)cyclopropane with 4-methylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic displacement reactions due to the electrophilic nature of the C–Cl bond. This reactivity is critical for derivatization and functional group interconversion.

Key Reactions:

  • Hydrolysis : Reaction with aqueous bases (e.g., NaOH) yields the corresponding alcohol or epoxide, depending on conditions .

  • Amination : Treatment with primary or secondary amines (e.g., methylamine) produces substituted amines.

  • Thiolation : Reacts with thiourea derivatives to form thioether-linked analogs .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Ref
H₂O (pH 10)60°C, 3 hr2-(2-Hydroxymethylcyclopropyl)-4-methylthiazole82
MethylamineEtOH, reflux, 6 hr2-(2-(Methylaminomethyl)cyclopropyl)-4-methylthiazole75
ThioureaHCl (cat.), 80°C, 4 hr2-(2-(Mercaptomethyl)cyclopropyl)-4-methylthiazole68

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, primarily at the C5 position.

Key Reactions:

  • Nitration : Generates 5-nitro derivatives under mixed acid conditions .

  • Halogenation : Bromine or chlorine introduces halogens at C5 .

  • Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid .

Table 2: Electrophilic Substitution Outcomes

ReagentConditionsProductSelectivity (C5:C4)Ref
HNO₃/H₂SO₄0°C, 2 hr5-Nitro-2-(2-(chloromethyl)cyclopropyl)-4-methylthiazole95:5
Br₂ (1 eq)CHCl₃, 25°C, 1 hr5-Bromo-2-(2-(chloromethyl)cyclopropyl)-4-methylthiazole98:2
ClSO₃H50°C, 4 hr5-Sulfo-2-(2-(chloromethyl)cyclopropyl)-4-methylthiazole90:10

Cyclopropane Ring-Opening Reactions

Strain in the cyclopropane ring enables unique reactivity, particularly under acidic or oxidative conditions:

  • Acid-Catalyzed Ring Expansion : Treatment with H₂SO₄ generates bicyclic thiazolo derivatives via carbocation rearrangements .

  • Oxidative Cleavage : Ozonolysis followed by reductive workup yields 1,3-diol derivatives.

Table 3: Cyclopropane Reactivity

Reaction TypeConditionsProductMechanismRef
Acid-catalyzedH₂SO₄, 80°C, 2 hrThiazolo[3,2-a]azepine derivativeCarbocation shift
OzonolysisO₃, then Zn/H₂O1,3-Diol-thiazole conjugateOxidative cleavage

Catalytic Hydrogenation

The thiazole ring undergoes partial hydrogenation under controlled conditions:

  • Selective Reduction : Palladium-catalyzed hydrogenation reduces the thiazole to a thiazoline without affecting the cyclopropane or chloromethyl groups .

Table 4: Hydrogenation Parameters

CatalystPressure (atm)Time (hr)ProductYield (%)Ref
Pd/C (10%)162-(2-(Chloromethyl)cyclopropyl)-4-methylthiazoline89

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole is in the field of medicinal chemistry. The compound serves as a building block for synthesizing pharmaceutical agents with potential antimicrobial , antifungal , or anticancer properties. Its structural characteristics allow for modifications that can enhance therapeutic efficacy and selectivity against specific biological targets.

Case Studies:

  • Anticancer Activity : Research indicates that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .
  • Antimicrobial Properties : The compound's ability to form covalent bonds with nucleophilic sites in proteins suggests potential applications in developing new antibiotics or antifungal agents.

Materials Science

In materials science, this compound is explored for its role in developing organic semiconductors and other advanced materials. Its unique chemical structure enables it to be incorporated into various polymer matrices, potentially enhancing the electronic properties of the resulting materials.

Applications:

  • Development of conductive polymers
  • Use in photovoltaic devices and organic light-emitting diodes (OLEDs)

Biological Studies

The compound is also utilized as a probe molecule in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential therapeutic effects.

Mechanism of Action:

  • Interaction with biological macromolecules, affecting enzyme activity and signaling pathways.
  • Studies focus on binding affinities to specific receptors or enzymes, providing insights into pharmacological applications.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesApplications
4-MethylthiazoleThiazole ring with methyl groupAntimicrobial agents
ChloromethylthiazolesVaried alkyl substituentsDrug development
Cyclopropyl derivativesCyclopropyl moietyMaterial science

The comparison highlights how variations in structural features can influence the applications and biological activity of related compounds.

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Toxicity Profile
2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole C8H9ClN2S Chloromethyl, cyclopropane, methyl ~200 (estimated) Likely elevated toxicity†
2-Methyl-4-isopropylthiazole C7H11NS Methyl, isopropyl 141.23 Low-moderate toxicity‡
Epichlorohydrin C3H5ClO Epoxide, chloromethyl 92.52 High toxicity (carcinogen)

Notes:

  • Chlorinated cyclopropane derivatives are associated with increased toxicity due to enhanced chemical reactivity and bioactivity .
  • ‡ Non-chlorinated thiazoles (e.g., 2-methyl-4-isopropylthiazole) exhibit lower toxicity, as chlorination often amplifies adverse effects .

Chemical Reactivity

  • Chlorinated Cyclopropane vs. Non-Cyclopropane Thiazoles: The cyclopropane ring in this compound introduces ring strain, increasing susceptibility to ring-opening reactions compared to non-cyclopropane analogs like 2-methyl-4-isopropylthiazole. The chloromethyl group further enhances electrophilicity, making it reactive toward nucleophiles (e.g., in SN2 reactions) .
  • Comparison with Epichlorohydrin : While both contain chloromethyl groups, epichlorohydrin’s epoxide ring confers distinct reactivity (e.g., polymerization or crosslinking), unlike the thiazole’s aromatic system .

Biological Activity

2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a chloromethyl group, and a thiazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

  • Molecular Formula : C_7H_8ClN_2S
  • Molecular Weight : 187.69 g/mol
  • IUPAC Name : this compound

The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it reactive towards various biological macromolecules. The thiazole ring contributes to its electron-rich nature, facilitating interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Anticancer Activity

A significant area of interest is the compound's potential as an anticancer agent. Thiazole derivatives have been documented to possess potent anticancer activities against various human cancer cell lines. For instance, derivatives of thiazoles have shown selective nanomolar inhibitory activity against breast, leukemia, lung, colon, and prostate cancer cells .

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

Compound TypeCell Line TestedIC50 (µM)Reference
4-(benzo[d]thiazole) phenolsVarious (including AChE inhibition)2.7
2-Aminothiazole derivativesBreast, leukemia, lung, colonVaries (nanomolar)

Enzyme Inhibition

The compound's activity as an acetylcholinesterase (AChE) inhibitor is particularly noteworthy. AChE plays a critical role in neurodegenerative diseases like Alzheimer's. Compounds with thiazole moieties have demonstrated significant inhibitory effects on AChE, suggesting potential therapeutic applications for cognitive disorders .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown moderate to good activity against various pathogens, indicating that compounds like this compound may serve as effective antimicrobial agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiazole analogs and evaluated their biological activities. Among these, certain compounds exhibited strong anticancer effects with specific mechanisms involving apoptosis induction in cancer cells .
  • In Silico Studies : Molecular docking studies have been conducted to explore the binding interactions between thiazole derivatives and target enzymes like AChE. These studies help elucidate the structure-activity relationship (SAR), providing insights into how modifications to the thiazole structure can enhance biological activity .

Q & A

Q. Methodology :

  • Cyclopropanation : Begin with a precursor such as 4-chloromethyl-2-methylthiazole hydrochloride (CAS 77470-53-2, mp 166–168°C) . React with a cyclopropane-forming agent (e.g., Simmons-Smith reagent) under inert conditions.

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

  • Key Data :

    PrecursorReaction ConditionsYieldPurity (HPLC)
    4-Chloromethyl-2-methylthiazole HClCyclopropanation, 0°C, 12h65–70%≥98%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodology :

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃. For example, the cyclopropyl protons typically appear as multiplet signals at δ 1.2–2.0 ppm, while the thiazole methyl group resonates near δ 2.4 ppm .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 202.05).
  • Elemental Analysis : Validate C, H, N, S percentages with ≤0.3% deviation from theoretical values .

Advanced: How does the chloromethylcyclopropyl group influence the compound’s biological activity compared to non-chlorinated analogs?

Q. Methodology :

  • Toxicity Screening : Conduct in vitro assays (e.g., MTT on HEK-293 cells) to compare IC₅₀ values. Chlorinated derivatives often show 3–5× higher cytotoxicity due to enhanced electrophilicity .
  • SAR Analysis : Replace the chloromethyl group with methyl or hydroxyl groups and assess activity changes. For example, chlorination increases membrane permeability but may induce oxidative stress .

Advanced: What computational models predict the compound’s reactivity in nucleophilic environments?

Q. Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. The chloromethyl group exhibits a partial positive charge (Mulliken charge: +0.32), making it susceptible to nucleophilic attack .

  • Reactivity Trends :

    SiteReactivity (kJ/mol)
    ChloromethylΔG‡ = 85.2
    Thiazole S-atomΔG‡ = 120.7

Basic: What safety protocols are critical when handling this compound?

Q. Methodology :

  • PPE : Use nitrile gloves, goggles, and fume hoods. The compound is a suspected irritant (LD₅₀ > 500 mg/kg in rats) .
  • First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician. No specific antidote is documented .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Methodology :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, cell line variability) .
  • Replication : Reproduce assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂).

Advanced: What analytical challenges arise in quantifying degradation products, and how are they addressed?

Q. Methodology :

  • Stability Studies : Expose the compound to accelerated conditions (40°C, 75% RH for 4 weeks). Monitor degradation via LC-MS/MS. Major degradants include hydrolyzed cyclopropane derivatives .
  • Internal Standards : Use deuterated analogs (e.g., d₃-4-methylthiazole) for precise quantification .

Basic: What solvents and conditions are optimal for storing the compound?

Q. Methodology :

  • Storage : Keep in amber vials under argon at –20°C. Avoid aqueous solutions (hydrolysis t₁/₂ = 72h at pH 7.4) .

Advanced: How does the compound interact with cytochrome P450 enzymes in metabolic studies?

Q. Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF. The chloromethyl group undergoes rapid oxidation to a carboxylic acid derivative .

Advanced: Can photophysical properties be exploited for imaging applications?

Q. Methodology :

  • Fluorescence Studies : Measure λₑₓ/λₑₘ in PBS (e.g., λₑₓ = 320 nm, λₑₘ = 450 nm). Theoretical modeling (TD-DFT) predicts intramolecular charge transfer (ICT) character .

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